molecular formula C17H13BrN2O2S B6014474 N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide

N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide

Cat. No.: B6014474
M. Wt: 389.3 g/mol
InChI Key: SGEZBEHPGYWTDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide is a chemical compound that has gained significant attention in scientific research in recent years. This compound is known for its potential use in the treatment of various diseases and disorders due to its unique properties.

Mechanism of Action

The mechanism of action of N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide is not fully understood. However, it has been suggested that this compound exerts its effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that play a role in inflammation. It has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and induce apoptosis in cancer cells. It has also been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide in lab experiments is its ability to selectively target specific enzymes and signaling pathways. This allows researchers to study the effects of inhibiting these targets on various biological processes. However, one limitation of using this compound is its potential toxicity and side effects, which must be carefully monitored in lab experiments.

Future Directions

There are several future directions for research on N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide. One direction is to further investigate its potential therapeutic applications in various diseases and disorders. Another direction is to study its mechanism of action in more detail to better understand how it exerts its effects. Additionally, researchers may explore the use of this compound in combination with other drugs or therapies to enhance its efficacy.

Synthesis Methods

The synthesis of N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide involves the reaction of 3-bromobenzaldehyde with 2-aminothiazole in the presence of a base to form 4-(3-bromophenyl)-1,3-thiazol-2-amine. This intermediate is then reacted with 4-methoxybenzoyl chloride in the presence of a base to form the final product, this compound.

Scientific Research Applications

N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide has been extensively studied for its potential therapeutic applications. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Properties

IUPAC Name

N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O2S/c1-22-14-7-5-11(6-8-14)16(21)20-17-19-15(10-23-17)12-3-2-4-13(18)9-12/h2-10H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGEZBEHPGYWTDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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